

A Comparative Analysis of Int-767 and INT-747 on Gene Expression

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Compound of Interest

Compound Name: *Int-767*
Cat. No.: *B15608297*

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This guide provides an objective comparison of the pharmacological activity and impact on gene expression of two notable bile acid analogs, **Int-767** and INT-747. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.

Introduction to Int-767 and INT-747

INT-747, also known as Obeticholic Acid (OCA), is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.^{[1][2]} Building upon the structure of INT-747, **Int-767** was developed as a dual agonist, targeting both FXR and the Takeda G protein-coupled receptor 5 (TGR5), a key membrane receptor involved in energy homeostasis and inflammation.^[1] **Int-767**, a semi-synthetic 23-sulfate derivative of INT-747, has demonstrated higher potency in activating FXR compared to its predecessor.^[1]

Comparative Pharmacological Activity

Experimental data consistently demonstrates the dual agonistic nature of **Int-767**, with potent activation of both FXR and TGR5. In contrast, INT-747 is highly selective for FXR with minimal activity on TGR5. The half-maximal effective concentrations (EC50) from various assays are summarized below.

Compound	Target	Assay	EC50
Int-767	FXR	AlphaScreen Assay	7 nM[1]
TGR5	Time-Resolved FRET	630 nM[1]	
INT-747 (OCA)	FXR	AlphaScreen Assay	76 nM[1]
TGR5	---	>20,000 nM[1]	
Chenodeoxycholic acid (CDCA)	FXR	AlphaScreen Assay	7,000 nM[1]

Impact on Gene Expression: A Comparative Overview

The differential receptor activation profiles of **Int-767** and INT-747 translate to distinct effects on the expression of target genes. Both compounds modulate the expression of genes regulated by FXR, primarily in the liver and intestine. However, **Int-767**'s dual agonism allows it to influence a broader range of signaling pathways.

Farnesoid X Receptor (FXR) Target Genes

Studies in human hepatoma HepG2 cells have shown that **Int-767** is more potent than INT-747 in modulating the expression of key FXR target genes involved in bile acid and cholesterol metabolism.

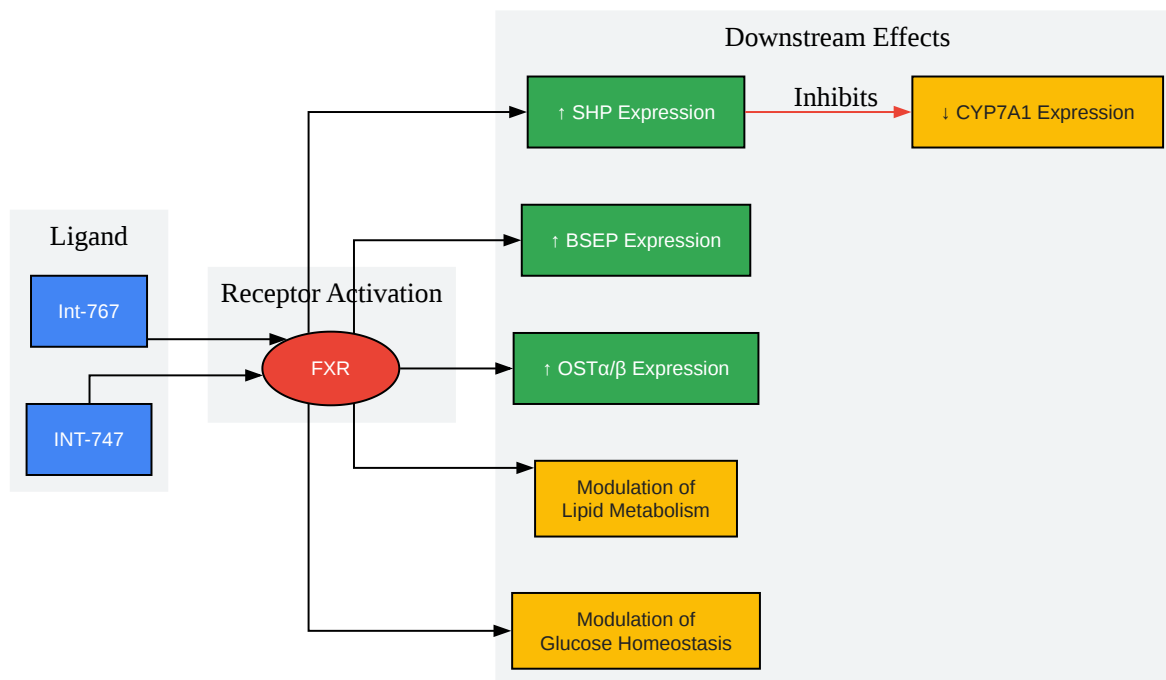
Gene	Function	Fold Change (Int-767)	Fold Change (INT-747)	Cell Line/Model
BSEP (ABCB11)	Bile salt export pump	Significantly higher induction	Moderate induction	HepG2 cells[1]
OST β (SLC51B)	Organic solute transporter beta	Significantly higher induction	Moderate induction	HepG2 cells[1]
SHP (NR0B2)	Small heterodimer partner	Significantly higher induction	Moderate induction	HepG2 cells, Mdr2-/- mice[1][3]
CYP7A1	Cholesterol 7 α -hydroxylase (rate-limiting enzyme in bile acid synthesis)	More potent repression	Repression	HepG2 cells, Mdr2-/- mice[1][3]
FGF15/19	Fibroblast growth factor 15/19	Potent induction in ileum	Induction in ileum	Mdr2-/- mice[3]

Signaling Pathways

The activation of FXR and TGR5 by **Int-767** and INT-747 initiates distinct downstream signaling cascades.

FXR Signaling Pathway

Activation of FXR by both **Int-767** and INT-747 leads to the regulation of genes involved in bile acid homeostasis, lipid metabolism, and glucose control. A simplified representation of this pathway is depicted below.

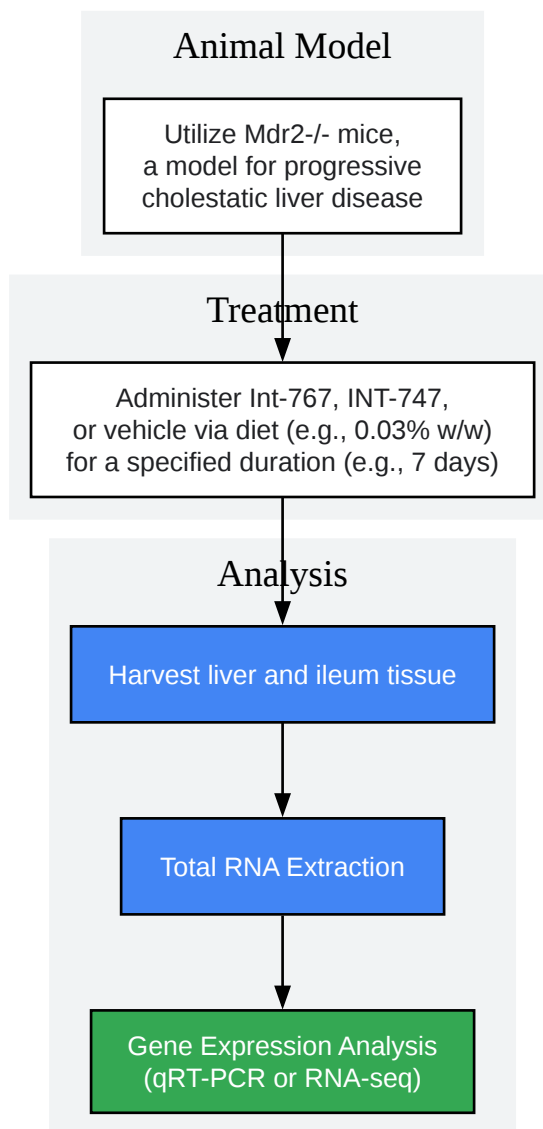
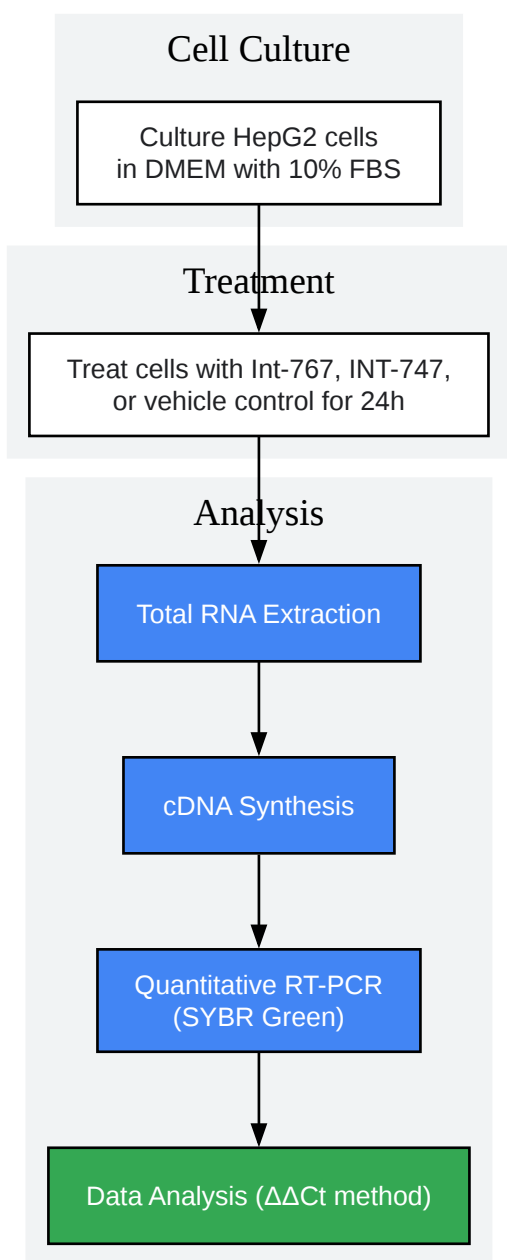
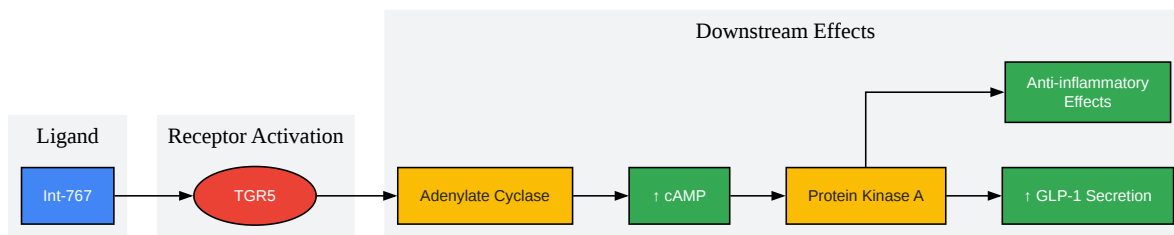


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Caption: FXR signaling cascade initiated by **Int-767** and INT-747.

TGR5 Signaling Pathway (Int-767 Specific)

The activation of TGR5 by **Int-767** initiates a separate signaling cascade, primarily associated with metabolic regulation and anti-inflammatory effects.



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- [2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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